
2-Methyl-3,3-diphenylpropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3,3-diphenylpropanal is an organic compound with the molecular formula C16H16O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a carbon atom. This compound is notable for its structural complexity, featuring a methyl group and two phenyl groups attached to a central carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,3-diphenylpropanal typically involves the Grignard reaction, a well-known method in organic chemistry. The process begins with the preparation of a Grignard reagent, which is then reacted with an appropriate aldehyde or ketone. For instance, one common route involves the reaction of benzylmagnesium chloride with acetophenone, followed by hydrolysis to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions, utilizing automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations. The use of solvents like toluene or tetrahydrofuran (THF) is common to facilitate the reaction and improve yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3,3-diphenylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 2-Methyl-3,3-diphenylpropanoic acid.
Reduction: 2-Methyl-3,3-diphenylpropanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Methyl-3,3-diphenylpropanal has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-Methyl-3,3-diphenylpropanal exerts its effects is primarily through its interaction with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial activity by disrupting microbial cell walls or membranes .
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with a single phenyl group.
Acetophenone: A ketone with a phenyl group and a methyl group.
2-Methyl-3-phenylpropanal: Similar structure but with only one phenyl group.
Uniqueness
2-Methyl-3,3-diphenylpropanal is unique due to the presence of two phenyl groups and a methyl group attached to the same carbon atom, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C16H16O |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
2-methyl-3,3-diphenylpropanal |
InChI |
InChI=1S/C16H16O/c1-13(12-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13,16H,1H3 |
Clave InChI |
BNDURPQXTFHCMS-UHFFFAOYSA-N |
SMILES canónico |
CC(C=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


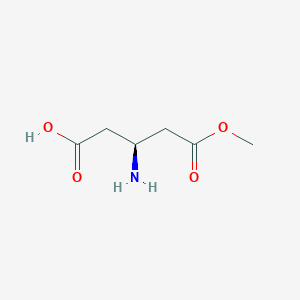

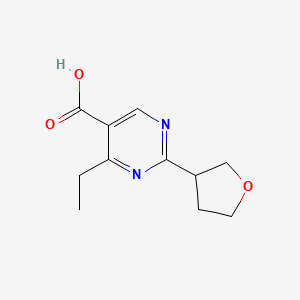
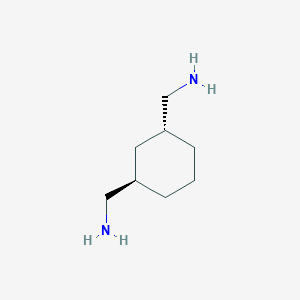
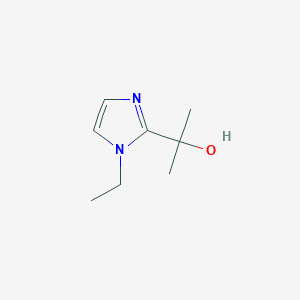

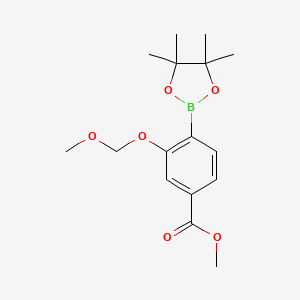
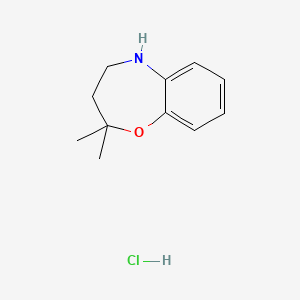

![tert-butylN-[2-(chlorosulfonyl)propyl]carbamate](/img/structure/B15316690.png)
![[4-Amino-2-(furan-3-yl)pyrimidin-5-yl]methanol](/img/structure/B15316705.png)
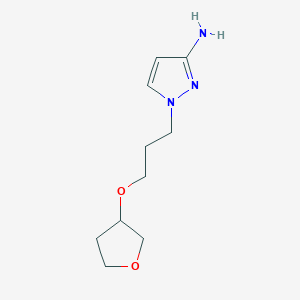
![2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]aceticacid](/img/structure/B15316713.png)

